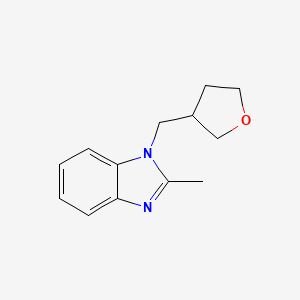
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives have shown promising antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their antibacterial and antifungal activities. For instance, compounds 1a and 1b exhibited good antimicrobial properties .
Antioxidant Potential
Imidazole-based compounds have been investigated for their antioxidant properties. In one study, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives were synthesized and evaluated using the DPPH assay. These compounds demonstrated significant scavenging potential .
Anti-Inflammatory and Antipyretic Activities
Imidazole derivatives have been explored for their anti-inflammatory and antipyretic effects. While specific studies on the compound are limited, imidazole-based structures have shown promise in modulating inflammatory responses and reducing fever .
Antitumor Properties
Although direct evidence for the compound’s antitumor activity is scarce, imidazole-containing molecules have been investigated as potential anticancer agents. Further research is needed to explore the specific effects of this compound on tumor cells .
Other Biological Activities
Imidazole derivatives exhibit a wide range of biological activities, including antidiabetic, anti-allergic, antiviral, and antihelmintic effects. These properties make imidazole an essential synthon in drug development .
Drug Development and Therapeutic Potential
Imidazole serves as a core structure in several commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), metronidazole (antibacterial), and ornidazole (antiprotozoal and antibacterial). Researchers continue to explore novel imidazole-based compounds for therapeutic applications .
For a more detailed understanding, you can refer to the review article on the synthesis and therapeutic potential of imidazole-containing compounds . Additionally, recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted in the literature .
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Propiedades
IUPAC Name |
4-butoxy-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-3-10-25-16-6-4-14(5-7-16)17(24)22-15-11-20-18(21-12-15)23-9-8-19-13-23/h4-9,11-13H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUFGPGOHOWGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

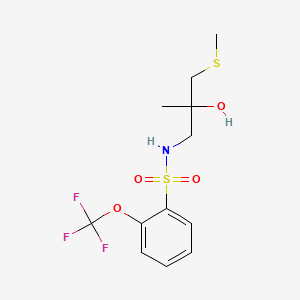
![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)
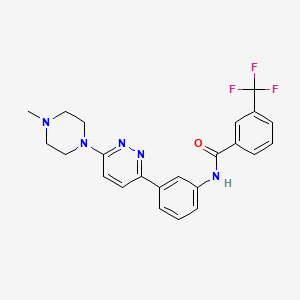
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)
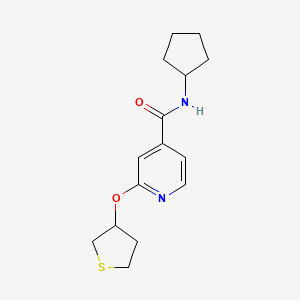
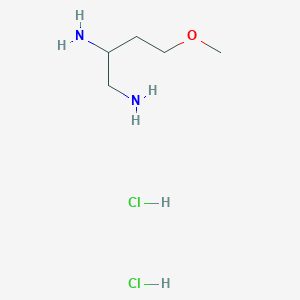
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2678394.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)
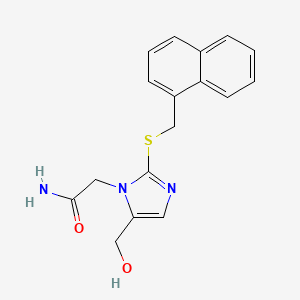
![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)
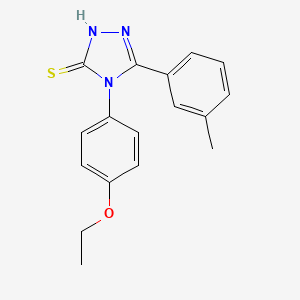
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)
